molecular formula C13H13ClN2O2 B3038161 5-chloro-4-isopropoxy-2-phenyl-3(2H)-pyridazinone CAS No. 77541-62-9

5-chloro-4-isopropoxy-2-phenyl-3(2H)-pyridazinone

Cat. No. B3038161
CAS RN: 77541-62-9
M. Wt: 264.71 g/mol
InChI Key: UZWPGBHKUHGTHG-UHFFFAOYSA-N
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Description

5-Chloro-4-isopropoxy-2-phenyl-3(2H)-pyridazinone, also known as 5-chloro-4-isopropoxy-2-phenyl-3-pyridazinone, is a heterocyclic compound that has a wide range of applications in the field of chemistry, biology and medicine. It is a versatile compound, which can be used as a starting material for the synthesis of various other compounds, such as pharmaceuticals, agrochemicals and dyes. Furthermore, it has also been shown to have potential therapeutic applications, such as anti-inflammatory, anti-cancer and anti-viral activities.

Scientific Research Applications

Gas Chromatographic Determination

5-Chloro-4-isopropoxy-2-phenyl-3(2H)-pyridazinone, as an active ingredient in various herbicides, is evaluated using gas chromatography. This technique is crucial for determining the content and purity of this compound in technical products, such as herbicides like Burex and Chlorazine. The gas chromatographic method involves using an internal standard and a specific type of detector and column for precise quantification (Výboh, Michálek, Šustek, & Bátora, 1974).

Modes of Action in Herbicides

Research into the modes of action of pyridazinone herbicides, including 5-Chloro-4-isopropoxy-2-phenyl-3(2H)-pyridazinone, has shown their ability to inhibit photosynthesis in plants. These compounds are found to be effective phytotoxins, acting on the Hill reaction and other photosynthetic processes. This understanding is key to developing more efficient herbicides and understanding plant biology (Hilton et al., 1969).

Chromatographic Separation Techniques

Chromatographic techniques are applied for the separation and quantitative determination of 5-Chloro-4-isopropoxy-2-phenyl-3(2H)-pyridazinone. These methods are essential for analyzing its isomers and other related compounds, contributing to the study of its chemical properties and potential uses (Dulak, Kovač, & Rapos, 1967).

Bacterial Degradation Studies

The bacterial degradation of 5-Chloro-4-isopropoxy-2-phenyl-3(2H)-pyridazinone has been studied to understand its environmental fate and biodegradation pathways. Research in this area contributes to the knowledge of how such compounds are broken down in nature and their potential environmental impact (de Frenne, Eberspächer, & Lingens, 1973).

Synthesis and Evaluation of Anticancer Activity

Recent research has focused on synthesizing new derivatives of 5-Chloro-4-isopropoxy-2-phenyl-3(2H)-pyridazinone for anticancer applications. Molecular docking studies and in-vitro evaluations are conducted to assess their potential as therapeutic agents, highlighting the compound's versatility beyond its traditional use as a herbicide (Mehvish & Kumar, 2022).

Photophysical Properties

The photophysical properties of 5-Chloro-4-isopropoxy-2-phenyl-3(2H)-pyridazinone derivatives are studied using solvatochromic approaches. These investigations are crucial for understanding the compound's behavior in different environments and its potential applications in photodynamic therapy or as a fluorescent probe (Desai et al., 2017).

properties

IUPAC Name

5-chloro-2-phenyl-4-propan-2-yloxypyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-9(2)18-12-11(14)8-15-16(13(12)17)10-6-4-3-5-7-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWPGBHKUHGTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=NN(C1=O)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-4-isopropoxy-2-phenyl-3(2H)-pyridazinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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